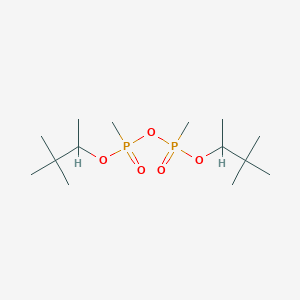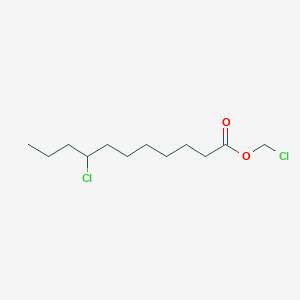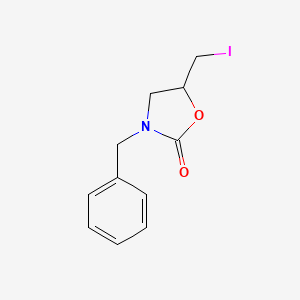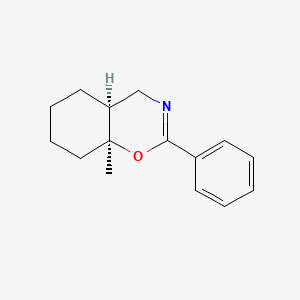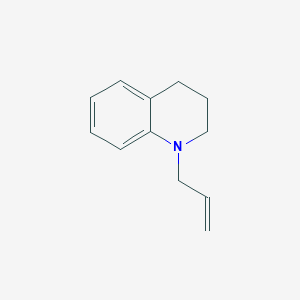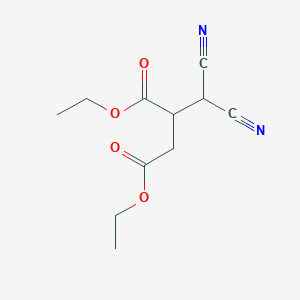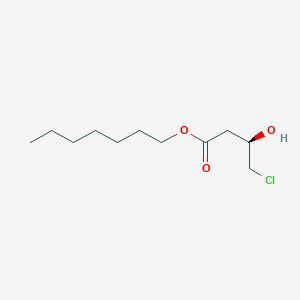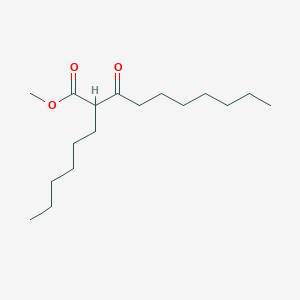![molecular formula C12H14O4 B14419428 Ethanone, 1-[2-[(acetyloxy)methyl]-4-methoxyphenyl]- CAS No. 82064-54-8](/img/structure/B14419428.png)
Ethanone, 1-[2-[(acetyloxy)methyl]-4-methoxyphenyl]-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Ethanone, 1-[2-[(acetyloxy)methyl]-4-methoxyphenyl]- is an organic compound with a complex structure that includes an ethanone group attached to a phenyl ring substituted with acetyloxy and methoxy groups
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Ethanone, 1-[2-[(acetyloxy)methyl]-4-methoxyphenyl]- typically involves the acetylation of a precursor compound. One common method is the reaction of 4-methoxybenzyl alcohol with acetic anhydride in the presence of a catalyst such as sulfuric acid. The reaction proceeds under mild heating, resulting in the formation of the desired product.
Industrial Production Methods
Industrial production of this compound may involve similar acetylation reactions but on a larger scale. The process is optimized for yield and purity, often using continuous flow reactors and advanced purification techniques to ensure the final product meets industry standards.
Analyse Des Réactions Chimiques
Types of Reactions
Ethanone, 1-[2-[(acetyloxy)methyl]-4-methoxyphenyl]- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the ethanone group to an alcohol.
Substitution: Electrophilic aromatic substitution reactions can occur on the phenyl ring, introducing new substituents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are used.
Substitution: Reagents like bromine (Br₂) or nitric acid (HNO₃) can be used for halogenation or nitration reactions, respectively.
Major Products
Oxidation: Produces carboxylic acids or ketones.
Reduction: Yields alcohols.
Substitution: Results in various substituted aromatic compounds.
Applications De Recherche Scientifique
Ethanone, 1-[2-[(acetyloxy)methyl]-4-methoxyphenyl]- has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Investigated for its potential biological activity, including antimicrobial and anti-inflammatory properties.
Medicine: Explored for its potential therapeutic effects and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of complex molecules.
Mécanisme D'action
The mechanism of action of Ethanone, 1-[2-[(acetyloxy)methyl]-4-methoxyphenyl]- involves its interaction with specific molecular targets. The acetyloxy group can undergo hydrolysis, releasing acetic acid and the corresponding phenol. This phenol can then participate in various biochemical pathways, potentially affecting cellular processes and enzyme activities.
Comparaison Avec Des Composés Similaires
Similar Compounds
Ethanone, 2-(acetyloxy)-1-phenyl-: Similar structure but with different substitution patterns.
Ethanone, 1-(2-methylphenyl)-: Contains a methyl group instead of the acetyloxy group.
Ethanone, 1-(2-thienyl)-: Features a thienyl ring instead of a phenyl ring.
Uniqueness
Ethanone, 1-[2-[(acetyloxy)methyl]-4-methoxyphenyl]- is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties
Propriétés
Numéro CAS |
82064-54-8 |
|---|---|
Formule moléculaire |
C12H14O4 |
Poids moléculaire |
222.24 g/mol |
Nom IUPAC |
(2-acetyl-5-methoxyphenyl)methyl acetate |
InChI |
InChI=1S/C12H14O4/c1-8(13)12-5-4-11(15-3)6-10(12)7-16-9(2)14/h4-6H,7H2,1-3H3 |
Clé InChI |
ZLUFBYGSKQIWEP-UHFFFAOYSA-N |
SMILES canonique |
CC(=O)C1=C(C=C(C=C1)OC)COC(=O)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![5-acetamido-3,5-dideoxy-D-glycero-alpha-D-galacto-non-2-ulonosyl-(2->3)-beta-D-galactosyl-(1->4)-2-acetamido-2-deoxy-beta-D-glucosyl-(1->3)-[beta-D-glucosyl-(1->4)]-beta-D-galactose](/img/structure/B14419358.png)

![2,2,2-Trifluoro-N-[(trifluoroacetyl)oxy]ethanimidoyl chloride](/img/structure/B14419365.png)
